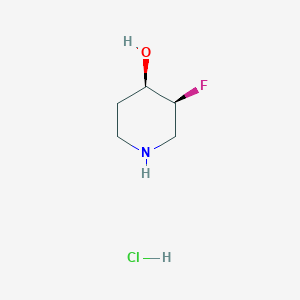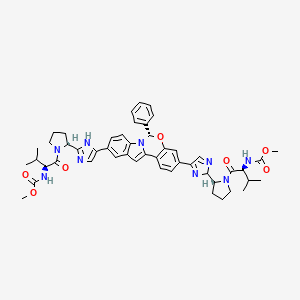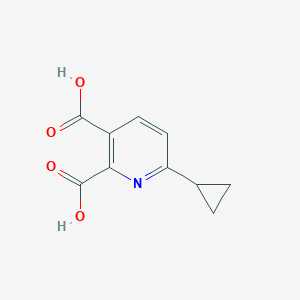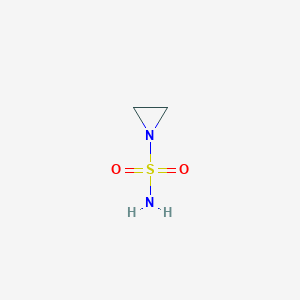![molecular formula C13H23NO4 B3103607 Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate CAS No. 1445951-10-9](/img/structure/B3103607.png)
Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Übersicht
Beschreibung
The compound is a spirocyclic compound, which means it has two rings that share a single atom. The “Oxa” and “Aza” in the name suggest the presence of oxygen and nitrogen in the rings, respectively. The “Tert-Butyl” and “Carboxylate” groups are common in organic chemistry and have well-understood properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure, possibly through a cyclization reaction, followed by the addition of the functional groups . Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be characterized by the spirocyclic core, with the oxygen and nitrogen atoms incorporated into the rings. The tert-butyl group would be a substituent on one of the rings, and the carboxylate group would likely be in the form of a salt, given the presence of the “ate” suffix .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate group could participate in acid-base reactions, while the nitrogen in the ring could potentially act as a nucleophile . The tert-butyl group is generally quite inert.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group could impart some degree of water solubility, while the tert-butyl group could contribute to lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Reactions
Synthetic Pathways : Research highlights the development of synthetic pathways for spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which serves as a precursor for further chemical transformations aimed at creating heterocyclic compounds with potential biological activities (Moskalenko & Boev, 2012).
Stereochemical Analysis : NMR spectroscopy has been applied to determine the absolute configurations of stereochemically complex spirocyclic compounds. This method aids in understanding the molecular structure and potential chemical properties of such compounds (Jakubowska et al., 2013).
Conformational Studies : X-ray diffraction techniques have been employed to study the crystal structures of enantiomers of unnatural cyclic α-amino acids, providing insights into their conformation and potential interactions in biological systems (Żesławska et al., 2017).
Applications in Chemical Synthesis
Spiroaminals Synthesis : Reviews discuss strategies for synthesizing spiroaminals, highlighting their biological significance and the challenges associated with constructing these complex molecular structures (Sinibaldi & Canet, 2008).
Novel Compound Development : Studies describe the synthesis of novel compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the utility of these compounds as intermediates for further derivatization, thus accessing new chemical spaces for potential drug development (Meyers et al., 2009).
Biologically Active Compounds : Research into the synthesis of biologically active compounds using spirocyclic intermediates showcases the potential of these structures in drug discovery and development. For example, studies on gabapentin derivatives indicate the versatility of spirocyclic scaffolds in synthesizing compounds with potential therapeutic effects (Amirani Poor et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The study of spirocyclic compounds is an active area of research in organic chemistry, due to their prevalence in biologically active natural products and pharmaceuticals . This particular compound could potentially be of interest in these areas, but without more information, it’s difficult to speculate on specific future directions.
Eigenschaften
IUPAC Name |
tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGESIHSOUCBM-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@@H](CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116239 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445951-10-9 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3R,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)






![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)

![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)



